Superior Lipophilicity and Membrane Permeability
The presence of the 4-bromophenylsulfanyl group confers significantly higher lipophilicity to 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde compared to its non-halogenated phenylsulfanyl analog. This difference in LogP directly impacts membrane permeability and drug-likeness profiles [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.00580 |
| Comparator Or Baseline | 5-(Phenylsulfanyl)-2-furaldehyde (CAS 39689-03-7): LogP = 3.15 (estimated) |
| Quantified Difference | ΔLogP = +0.86 |
| Conditions | In silico calculation based on molecular structure [1]. |
Why This Matters
This substantial increase in lipophilicity suggests superior passive membrane diffusion, making the brominated analog a more favorable scaffold for developing cell-permeable bioactive molecules.
- [1] Chem960.com. 56656-94-1 (5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde) Compound Information Page; PubChem Compound Summary for CID 384284. View Source
